5-Pyrrolidin-1-yl-2-oxa-1,3,4,6,7,8,8a-heptaaza-as-indacene
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Overview
Description
5-(1-PYRROLIDINYL)[1,2,5]OXADIAZOLO[3,4-E][1,2,3,4]TETRAAZOLO[1,5-A]PYRAZINE is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitrogen atoms and a fused ring system, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-PYRROLIDINYL)[1,2,5]OXADIAZOLO[3,4-E][1,2,3,4]TETRAAZOLO[1,5-A]PYRAZINE typically involves the cyclization of precursor molecules under specific conditions. One common method involves the reaction of 4-(tert-butyl-NNO-azoxy)-N-nitro-1,2,5-oxadiazol-3-amine with acid anhydrides or chlorides in the presence of strong acids . The reaction is carried out at room temperature (20°C) and can achieve yields of up to 83% in acetic anhydride with sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-PYRROLIDINYL)[1,2,5]OXADIAZOLO[3,4-E][1,2,3,4]TETRAAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazolo and pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-(1-PYRROLIDINYL)[1,2,5]OXADIAZOLO[3,4-E][1,2,3,4]TETRAAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic photovoltaic materials and high-energy compounds
Mechanism of Action
The mechanism of action of 5-(1-PYRROLIDINYL)[1,2,5]OXADIAZOLO[3,4-E][1,2,3,4]TETRAAZOLO[1,5-A]PYRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen atoms and fused ring system allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-e][1,2,3,4]tetrazine-4,6-dioxide: A related compound with similar structural features and reactivity.
4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide: Another fused heterocyclic compound with applications in energetic materials.
Uniqueness
5-(1-PYRROLIDINYL)[1,2,5]OXADIAZOLO[3,4-E][1,2,3,4]TETRAAZOLO[1,5-A]PYRAZINE is unique due to its specific arrangement of nitrogen atoms and fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H8N8O |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
8-pyrrolidin-1-yl-4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaene |
InChI |
InChI=1S/C8H8N8O/c1-2-4-15(3-1)7-8-10-13-14-16(8)6-5(9-7)11-17-12-6/h1-4H2 |
InChI Key |
ROVBAUVOUHMEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=NON=C3N4C2=NN=N4 |
Origin of Product |
United States |
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